molecular formula C19H16FN3O6S2 B2898081 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide CAS No. 1251621-17-6

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2898081
CAS No.: 1251621-17-6
M. Wt: 465.47
InChI Key: VVZMHJIXUQKTHS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a sulfonyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the sulfonyl groups, and the formation of the acetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, which is a six-membered ring containing two nitrogen atoms, would likely contribute to the rigidity of the molecule. The sulfonyl and acetamide groups could also participate in various intermolecular interactions, potentially affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the sulfonyl groups could potentially be involved in substitution reactions, while the acetamide group could participate in hydrolysis reactions. The pyridazine ring might also undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the sulfonyl and acetamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antimalarial and Antimicrobial Properties

Research has demonstrated the potential of sulfonamide derivatives, including compounds structurally related to 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(methylsulfonyl)phenyl)acetamide, in combating various pathogens. For instance, a study focused on the antimalarial properties of sulfonamides showed promising in vitro activity, with one derivative displaying excellent selectivity due to the quinoxaline moiety attached to the sulfonamide ring system. Theoretical calculations supported these findings by highlighting the small energy gap for electron transfer, which is indicative of high reactivity (Fahim & Ismael, 2021). Additionally, other studies have synthesized new heterocyclic compounds incorporating sulfamoyl moieties with significant antimicrobial potential, suggesting a broad spectrum of biological activity against bacterial and fungal infections (Darwish et al., 2014).

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), was found to modify the reactivity of certain lymphoid cell populations affected by tumor growth, demonstrating potential as an immunomodulating agent in cancer therapy. This compound enhanced the antitumor immune response, suggesting a mechanism of action that could be exploited in efforts to augment the host's immune response to growing tumors (Wang et al., 2004).

Antioxidant and Anti-inflammatory Properties

Furthermore, amidomethane sulfonyl-linked heterocycles have shown excellent antioxidant activity, surpassing that of standard compounds like Ascorbic acid in some cases. This suggests that sulfonamide derivatives could serve as potent antioxidants, contributing to the management of oxidative stress-related conditions (Talapuru et al., 2014). In addition, certain sulfonamide compounds have been identified for their potential in modulating immune responses, including augmenting the effects of lymphocytes and macrophages against tumor cells, which could be beneficial in treating various inflammatory and autoimmune diseases (Wang et al., 2004).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O6S2/c1-30(26,27)15-7-5-14(6-8-15)21-17(24)12-23-19(25)10-9-18(22-23)31(28,29)16-4-2-3-13(20)11-16/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMHJIXUQKTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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